molecular formula C16H16N2O B14739129 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline CAS No. 2535-59-3

1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline

Cat. No.: B14739129
CAS No.: 2535-59-3
M. Wt: 252.31 g/mol
InChI Key: FMZMWKZBEPVRTO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both methoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. One common method includes the reaction of 4-methoxyacetophenone with benzaldehyde to form the corresponding chalcone, which is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazoline .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazoline ring, leading to different substituted pyrazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while reduction can produce various substituted pyrazolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenyl-2-pyrazoline can be compared with other similar compounds such as:

Uniqueness: The unique combination of methoxyphenyl and phenyl groups in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject for further research and development.

Properties

CAS No.

2535-59-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C16H16N2O/c1-19-15-9-7-14(8-10-15)18-12-11-16(17-18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

FMZMWKZBEPVRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3

Origin of Product

United States

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